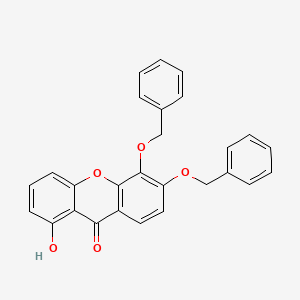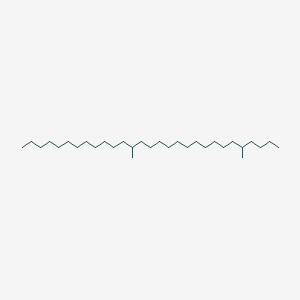
5,17-Dimethylnonacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,17-Dimethylnonacosane is a hydrocarbon with the molecular formula C₃₁H₆₄ It is a branched alkane, specifically a dimethyl derivative of nonacosane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylnonacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yields and purity.
化学反応の分析
Types of Reactions
5,17-Dimethylnonacosane can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst at elevated temperatures and pressures.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
科学的研究の応用
5,17-Dimethylnonacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: This compound is studied for its role in the cuticular lipids of insects, where it functions as a pheromone or protective barrier.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the formulation of lubricants and as a standard in the calibration of analytical instruments.
作用機序
The mechanism of action of 5,17-Dimethylnonacosane in biological systems involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
- 2,17-Dimethylnonacosane
- 3,11-Dimethylnonacosane
- 5,13-Dimethylnonacosane
Uniqueness
5,17-Dimethylnonacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. For example, its melting point, boiling point, and solubility can differ significantly from other dimethylnonacosane isomers. This uniqueness makes it valuable in specific applications where these properties are critical.
特性
CAS番号 |
110371-61-4 |
|---|---|
分子式 |
C31H64 |
分子量 |
436.8 g/mol |
IUPAC名 |
5,17-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-10-11-12-14-17-21-24-28-31(4)29-25-22-19-16-13-15-18-20-23-27-30(3)26-8-6-2/h30-31H,5-29H2,1-4H3 |
InChIキー |
IJEHERDQWNPYBI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14306751.png)
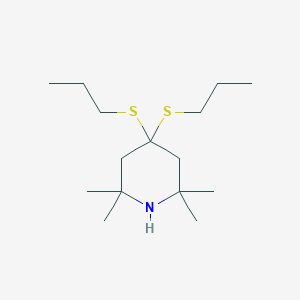
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)


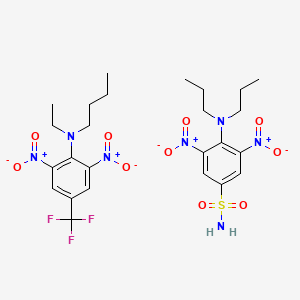
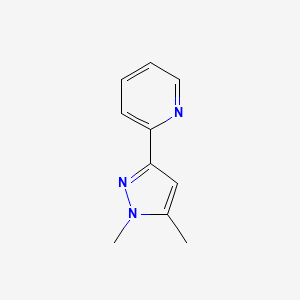
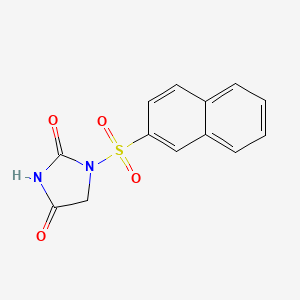
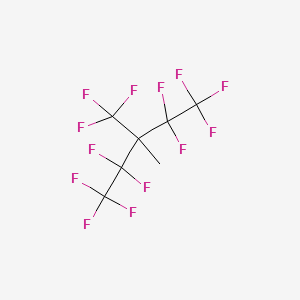
![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
![4-[(1E)-3-Formyl-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14306777.png)

